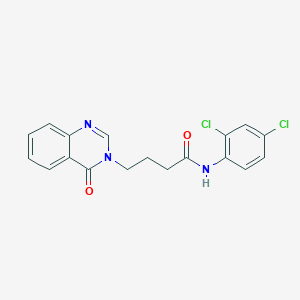![molecular formula C17H23N3O3 B7535903 N-[1-(2-methoxyphenyl)piperidin-4-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7535903.png)
N-[1-(2-methoxyphenyl)piperidin-4-yl]-5-oxopyrrolidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(2-methoxyphenyl)piperidin-4-yl]-5-oxopyrrolidine-3-carboxamide, also known as MP-10, is a synthetic compound that belongs to the class of pyrrolidine carboxamides. It is a non-opioid analgesic agent that has been extensively studied for its potential use in pain management.
Mecanismo De Acción
The exact mechanism of action of N-[1-(2-methoxyphenyl)piperidin-4-yl]-5-oxopyrrolidine-3-carboxamide is not fully understood. However, it is believed to act on the kappa opioid receptor, which is involved in the modulation of pain and addiction. N-[1-(2-methoxyphenyl)piperidin-4-yl]-5-oxopyrrolidine-3-carboxamide has been shown to have a higher affinity for the kappa opioid receptor compared to other opioid receptors, such as the mu and delta receptors.
Biochemical and Physiological Effects
N-[1-(2-methoxyphenyl)piperidin-4-yl]-5-oxopyrrolidine-3-carboxamide has been shown to produce analgesia in animal models of acute and chronic pain. It has also been shown to reduce withdrawal symptoms associated with opioid use. N-[1-(2-methoxyphenyl)piperidin-4-yl]-5-oxopyrrolidine-3-carboxamide does not produce the same side effects as traditional opioids, such as respiratory depression and sedation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[1-(2-methoxyphenyl)piperidin-4-yl]-5-oxopyrrolidine-3-carboxamide has several advantages for use in lab experiments. It has a high affinity for the kappa opioid receptor, which allows for the selective targeting of this receptor. N-[1-(2-methoxyphenyl)piperidin-4-yl]-5-oxopyrrolidine-3-carboxamide also does not produce the same side effects as traditional opioids, which allows for safer use in animal models. However, N-[1-(2-methoxyphenyl)piperidin-4-yl]-5-oxopyrrolidine-3-carboxamide has limitations in terms of its solubility and stability, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-[1-(2-methoxyphenyl)piperidin-4-yl]-5-oxopyrrolidine-3-carboxamide. One area of research is the development of more potent and selective kappa opioid receptor agonists. Another area of research is the investigation of the potential use of N-[1-(2-methoxyphenyl)piperidin-4-yl]-5-oxopyrrolidine-3-carboxamide in the treatment of addiction and withdrawal symptoms associated with opioid use. Additionally, further studies are needed to fully understand the mechanism of action of N-[1-(2-methoxyphenyl)piperidin-4-yl]-5-oxopyrrolidine-3-carboxamide and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of N-[1-(2-methoxyphenyl)piperidin-4-yl]-5-oxopyrrolidine-3-carboxamide involves the reaction of 1-(2-methoxyphenyl)piperidin-4-amine with 5-oxopyrrolidine-3-carboxylic acid chloride. The reaction is carried out in the presence of a base, such as triethylamine, and an organic solvent, such as dichloromethane. The resulting product is then purified using column chromatography to obtain pure N-[1-(2-methoxyphenyl)piperidin-4-yl]-5-oxopyrrolidine-3-carboxamide.
Aplicaciones Científicas De Investigación
N-[1-(2-methoxyphenyl)piperidin-4-yl]-5-oxopyrrolidine-3-carboxamide has been studied extensively for its potential use in pain management. It has been shown to have analgesic effects in animal models of acute and chronic pain. N-[1-(2-methoxyphenyl)piperidin-4-yl]-5-oxopyrrolidine-3-carboxamide has also been studied for its potential use in the treatment of addiction and withdrawal symptoms associated with opioid use.
Propiedades
IUPAC Name |
N-[1-(2-methoxyphenyl)piperidin-4-yl]-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c1-23-15-5-3-2-4-14(15)20-8-6-13(7-9-20)19-17(22)12-10-16(21)18-11-12/h2-5,12-13H,6-11H2,1H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGGJRXQDXLLJKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCC(CC2)NC(=O)C3CC(=O)NC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2-methoxyphenyl)piperidin-4-yl]-5-oxopyrrolidine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5-fluoro-1H-indol-2-yl)(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methanone](/img/structure/B7535820.png)
![N-[2-(dimethylamino)quinolin-6-yl]-2-(oxolan-2-ylmethoxy)propanamide](/img/structure/B7535821.png)
![1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-[(3-methyl-1,2-oxazol-5-yl)methyl]urea](/img/structure/B7535835.png)
![1-[2-(1,1-Dioxo-1,2-thiazolidin-2-yl)ethyl]-3-(5-ethyl-1,3,4-thiadiazol-2-yl)urea](/img/structure/B7535839.png)
![1-[5-[2-(6-methyl-1H-benzimidazol-2-yl)pyrrolidine-1-carbonyl]thiophen-2-yl]ethanone](/img/structure/B7535852.png)
![3-chloro-N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-2-fluorobenzenesulfonamide](/img/structure/B7535853.png)

![2-[[2-(2-oxoazocan-1-yl)acetyl]amino]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B7535869.png)
![N-[2-(2-amino-2-oxoethyl)sulfanylphenyl]-2-(6-methyl-1H-benzimidazol-2-yl)pyrrolidine-1-carboxamide](/img/structure/B7535872.png)
![N-[2-(thiomorpholin-4-ylmethyl)phenyl]acetamide](/img/structure/B7535880.png)
![N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-2-pyrrolidin-1-ylpyridine-3-carboxamide](/img/structure/B7535883.png)
![2-acetamido-N-[2-[[1-(2-methoxyphenyl)piperidin-4-yl]amino]-2-oxoethyl]acetamide](/img/structure/B7535888.png)
![2-(3-fluorophenyl)-N-[2-[[1-(2-methoxyphenyl)piperidin-4-yl]amino]-2-oxoethyl]acetamide](/img/structure/B7535907.png)
![1-acetamido-N-[1-(2-methoxyphenyl)piperidin-4-yl]cyclohexane-1-carboxamide](/img/structure/B7535918.png)